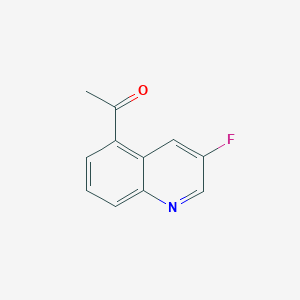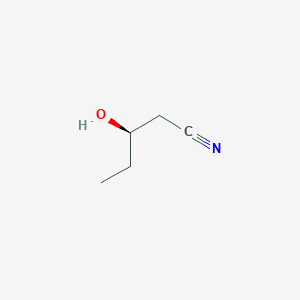
1-(3-Fluoroquinolin-5-yl)ethanone
Descripción general
Descripción
1-(3-Fluoroquinolin-5-yl)ethanone is an organic compound with the molecular formula C11H8FNO. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of a fluorine atom in the quinoline ring enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications .
Mecanismo De Acción
Target of Action
1-(3-Fluoroquinolin-5-yl)ethanone is a derivative of the quinoline family . Quinolines are known to target bacterial DNA-gyrase and type IV topoisomerase . These enzymes are essential for bacterial DNA replication, making them effective targets for antibacterial agents .
Mode of Action
The compound interacts with its targets by inhibiting their function . This inhibition prevents the supercoiling of bacterial DNA, a crucial step in DNA replication . As a result, the bacteria are unable to reproduce, leading to their eventual death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is bacterial DNA replication . By inhibiting DNA-gyrase and type IV topoisomerase, the compound disrupts the supercoiling process, which is necessary for the separation of DNA strands during replication . This disruption prevents the bacteria from reproducing, effectively stopping the infection from spreading .
Pharmacokinetics
Fluoroquinolones, a related family of compounds, are known for their enhanced penetration ability through cell membranes . This property likely contributes to their high antibacterial activity and could be a characteristic of this compound as well .
Result of Action
The molecular effect of this compound’s action is the inhibition of bacterial DNA replication . On a cellular level, this results in the inability of the bacteria to reproduce, leading to a decrease in the bacterial population and the eventual death of the infection .
Métodos De Preparación
The synthesis of 1-(3-Fluoroquinolin-5-yl)ethanone can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild, and the process is tolerant of various functional groups, making it an efficient method for synthesizing this compound .
Industrial production methods may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
1-(3-Fluoroquinolin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(3-Fluoroquinolin-5-yl)ethanone has several scientific research applications:
Comparación Con Compuestos Similares
1-(3-Fluoroquinolin-5-yl)ethanone can be compared with other quinoline derivatives, such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which enhances its chemical stability and biological activity .
Propiedades
IUPAC Name |
1-(3-fluoroquinolin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c1-7(14)9-3-2-4-11-10(9)5-8(12)6-13-11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFONEVKANNPSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=C(C=NC2=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292061 | |
| Record name | Ethanone, 1-(3-fluoro-5-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007925-06-4 | |
| Record name | Ethanone, 1-(3-fluoro-5-quinolinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007925-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(3-fluoro-5-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B3049214.png)



![3-([1,1'-Biphenyl]-2-yl)propanoic acid](/img/structure/B3049222.png)
![9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]-](/img/structure/B3049223.png)

![Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide](/img/structure/B3049226.png)

![4-[(dimethylamino)methyl]-2-methoxyphenol](/img/structure/B3049228.png)
